![molecular formula C7H6FN3O B3218580 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- CAS No. 1190310-39-4](/img/structure/B3218580.png)
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-
Overview
Description
The compound “2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these compounds attractive for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of reactions . For instance, compound 4h, a derivative, exhibited potent FGFR inhibitory activity and was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . The compound also significantly inhibited the migration and invasion of 4T1 cells .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For instance, the compound 4h has been found to exhibit potent FGFR inhibitory activity, which involves interactions with the FGFR1, 2, and 3 receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .Mechanism of Action
The mechanism of action of these compounds is related to their ability to inhibit the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation can lead to cancer . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .
Safety and Hazards
Future Directions
The future directions for the research on these compounds could involve further optimization of the compounds to enhance their FGFR inhibitory activity . Additionally, more in-depth studies could be conducted to better understand their mechanism of action and to explore their potential applications in cancer therapy .
properties
IUPAC Name |
4-amino-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H3,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAHUZDRAGQAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190506 | |
Record name | 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- | |
CAS RN |
1190310-39-4 | |
Record name | 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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